
5-氟喹啉-4-醇
描述
5-Fluoroquinolin-4-OL is a chemical compound with the molecular formula C9H6FNO . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Fluoroquinolin-4-OL, involves various approaches. These include structural modifications by incorporating substituents into different positions or by means of annelation . For instance, Emami et al. developed a novel class of quinoline derivatives by taking 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinolin-4-OL includes 19 bonds, 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .科学研究应用
合成和荧光性质
5-氟喹啉-4-醇及其衍生物,如4-氟苯基取代的8-羟基喹啉衍生物,已经合成并表征,显示出强烈的荧光发射。这些化合物,包括5-(4-氟苯基)喹啉-8-醇和5,7-双(4-氟苯基)喹啉-8-醇,展示了比它们的母体化合物更高的量子产率和光物理性质。使用密度泛函理论(DFT)和时间相关密度泛函理论(TD-DFT)的理论研究有助于理解它们的电子结构和光物理行为,表明芳基取代基对前线分子轨道(FMOs)(Suliman, Al-Nafai, & Al-Busafi, 2014)有显著贡献。
抗菌活性
包含喹啉结构的化合物,如在N-1位置进行修饰的化合物,已经展示出强大的抗菌活性。结构修饰,包括引入氟苯基团,已经显著增强了对革兰氏阳性和革兰氏阴性细菌的抗菌效力。这展示了5-氟喹啉-4-醇衍生物在开发具有改进活性特性的新抗菌剂中的潜力 (Kuramoto et al., 2003)。
抗肿瘤剂
已经探索了5-氟喹啉-4-醇衍生物的抗肿瘤潜力。新的2-苯基喹啉-4-酮已经合成并评估,显示出对肿瘤细胞系的显著抑制活性。这些发现表明了氟喹啉-4-醇衍生物在癌症治疗中的价值,其中某些化合物显示出有前景的临床前效力,并突出了特定结构特征对它们的抗肿瘤活性的重要性 (Chou et al., 2010)。
金属配合物中的光致发光
包括氟和溴基取代的8-羟基喹啉衍生物已经合成,并研究了它们的金属配合物的光致发光性质。这些研究表明了发光波长的变化和增强的荧光寿命,暗示了在材料科学中应用它们开发新的发光材料的可能性 (Xin-hua, He-ping, & Yan, 2007)。
金属配合物中的光致发光
5-氟喹啉-4-醇衍生物已经被研究作为液相色谱分析中的前柱衍生试剂的荧光标记试剂,表明它们在分析化学中的实用性,可增强对复杂生物样品的检测灵敏度和特异性 (Gatti, Gioia, & Pietra, 2002)。
安全和危害
未来方向
作用机制
Target of Action
5-Fluoroquinolin-4-OL, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for replication in bacteria, making it an ideal target for antibacterial drugs .
Mode of Action
The compound interacts with its target by inhibiting the DNA-gyrase, thereby preventing bacterial DNA replication . This inhibition occurs as the compound forms a ternary complex with the DNA molecule and the gyrase, blocking the progression of the DNA replication fork .
Biochemical Pathways
The primary biochemical pathway affected by 5-Fluoroquinolin-4-OL is bacterial DNA replication. By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cell .
Pharmacokinetics
Fluoroquinolones, including 5-Fluoroquinolin-4-OL, are known for their favorable pharmacokinetic profiles . They have high oral bioavailability, meaning they can be effectively absorbed when taken by mouth . They also have a large volume of distribution, indicating that they can reach high concentrations in tissues . .
Result of Action
The result of the action of 5-Fluoroquinolin-4-OL is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it effective as an antibacterial drug .
Action Environment
The action of 5-Fluoroquinolin-4-OL, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of metal ions can form complexes with fluoroquinolones, which may affect their activity .
生化分析
Biochemical Properties
5-Fluoroquinolin-4-OL plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, 5-Fluoroquinolin-4-OL can form complexes with metal ions, further modulating its biochemical interactions .
Cellular Effects
5-Fluoroquinolin-4-OL exerts profound effects on various cell types and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, 5-Fluoroquinolin-4-OL inhibits DNA synthesis by targeting DNA gyrase, leading to the accumulation of DNA breaks and ultimately cell death . In mammalian cells, it can affect mitochondrial function and induce oxidative stress, impacting cellular metabolism and viability .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoroquinolin-4-OL involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of DNA gyrase and topoisomerase IV, preventing these enzymes from performing their essential functions in DNA replication and transcription . This binding leads to the stabilization of the enzyme-DNA complex, resulting in the accumulation of DNA breaks and inhibition of cell division. Additionally, 5-Fluoroquinolin-4-OL can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoroquinolin-4-OL change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 5-Fluoroquinolin-4-OL can have lasting effects on cellular function, including persistent inhibition of DNA synthesis and prolonged oxidative stress
Dosage Effects in Animal Models
The effects of 5-Fluoroquinolin-4-OL vary with different dosages in animal models. At low doses, it exhibits antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, leading to bacterial cell death . At higher doses, 5-Fluoroquinolin-4-OL can cause toxic effects, including damage to mammalian cells and tissues . These adverse effects are dose-dependent and can include oxidative stress, mitochondrial dysfunction, and apoptosis. Understanding the dosage effects is essential for optimizing the therapeutic use of 5-Fluoroquinolin-4-OL and minimizing its toxicity.
Metabolic Pathways
5-Fluoroquinolin-4-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . These interactions highlight the importance of understanding the metabolic pathways of 5-Fluoroquinolin-4-OL for its effective use in biochemical applications.
Transport and Distribution
The transport and distribution of 5-Fluoroquinolin-4-OL within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity . The distribution of 5-Fluoroquinolin-4-OL within tissues is also affected by its binding affinity to plasma proteins and its ability to penetrate biological barriers.
Subcellular Localization
5-Fluoroquinolin-4-OL exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and enzymes involved in DNA replication and transcription . The compound can also be targeted to specific organelles, such as mitochondria, where it induces oxidative stress and affects mitochondrial function . Understanding the subcellular localization of 5-Fluoroquinolin-4-OL is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
5-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLZRUKASGYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429514 | |
| Record name | 5-FLUOROQUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386-68-5 | |
| Record name | 5-FLUOROQUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)
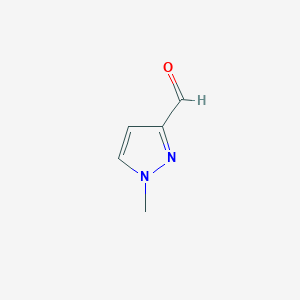

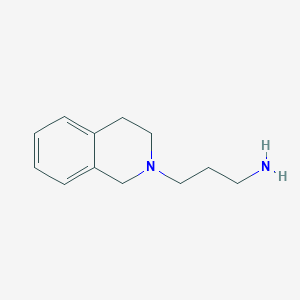
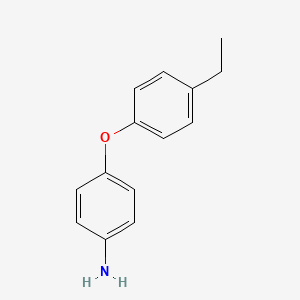

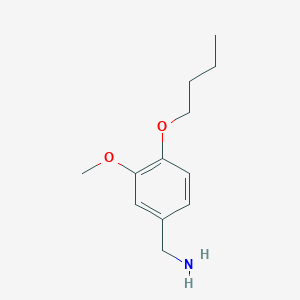
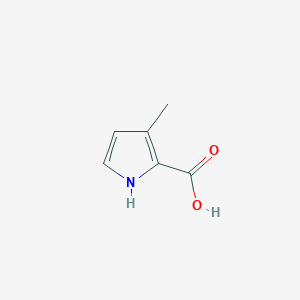
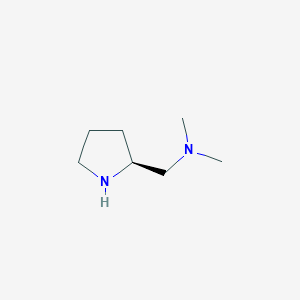
![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)
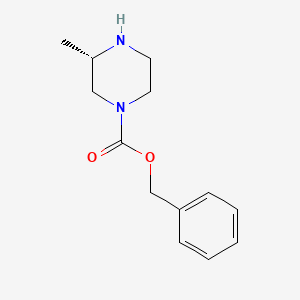
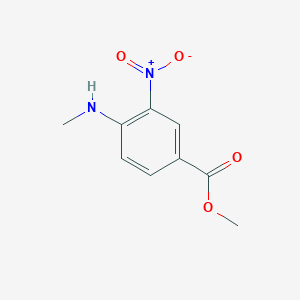

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
